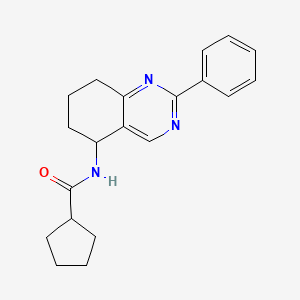![molecular formula C11H11N3O4S2 B6135751 2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide](/img/structure/B6135751.png)
2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide is a chemical compound that has shown promising results in scientific research. This compound is a sulfonamide derivative that has been synthesized using various methods. Its mechanism of action and biochemical and physiological effects have been studied in detail.
作用机制
The mechanism of action of 2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide involves the inhibition of various enzymes and signaling pathways. The compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenic pathways. The compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. It has also been found to inhibit cell proliferation by inducing cell cycle arrest at the G1 phase. In addition, the compound has been found to reduce the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. The compound has also been found to exhibit antibacterial activity by inhibiting the growth of various bacterial strains.
实验室实验的优点和局限性
2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has several advantages for lab experiments. The compound is readily available and can be synthesized using various methods. It has also been extensively studied for its potential application in the treatment of various diseases. However, the compound has some limitations for lab experiments. It is relatively unstable and can degrade over time. In addition, the compound has poor solubility in water, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide. One direction is to further investigate the mechanism of action of the compound and its potential application in the treatment of various diseases. Another direction is to develop new methods for the synthesis of the compound that are more efficient and yield higher purity. In addition, the compound can be modified to improve its solubility and stability, which can enhance its use in lab experiments. Finally, the compound can be tested in animal models to evaluate its safety and efficacy in vivo.
合成方法
The synthesis of 2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has been reported using various methods. One of the most commonly used methods involves the reaction of 3-(methylthio)aniline with ethyl acetoacetate and chlorosulfonic acid. The resulting product is then treated with hydroxylamine hydrochloride to obtain the final product. Other methods involve the use of different starting materials and reagents.
科学研究应用
2-hydroxy-N-[3-(methylthio)phenyl]-6-oxo-1,6-dihydro-5-pyrimidinesulfonamide has been extensively studied for its potential application in the treatment of various diseases. It has shown promising results in the treatment of cancer, inflammation, and bacterial infections. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to exhibit anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, the compound has been found to possess antibacterial activity against various strains of bacteria.
属性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S2/c1-19-8-4-2-3-7(5-8)14-20(17,18)9-6-12-11(16)13-10(9)15/h2-6,14H,1H3,(H2,12,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNJOZVOGLJSNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NS(=O)(=O)C2=CNC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[3-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B6135675.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide](/img/structure/B6135683.png)
![5-[4-(diethylamino)benzylidene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6135684.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6135699.png)
![1-[benzyl(methyl)amino]-3-[5-({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-methoxyphenoxy]-2-propanol](/img/structure/B6135706.png)

![N-(2-isopropoxyphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6135709.png)
![3-[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]-5-[4-(trifluoromethyl)phenyl]-1,2,4-triazine](/img/structure/B6135720.png)
![4a-hydroxy-9,10-dimethoxy-2,3,4,4a,5,6,12b,12c-octahydroisoindolo[1,2-a]isoquinolin-8(1H)-one](/img/structure/B6135732.png)
![N-{1-[5-methyl-1-(1-naphthyl)-1H-pyrazol-4-yl]ethyl}-3-(4-morpholinyl)benzamide](/img/structure/B6135734.png)
![N-(4-{[2-nitro-4-(trifluoromethyl)phenyl]amino}phenyl)acetamide](/img/structure/B6135738.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B6135746.png)
![N'-(2-hydroxybenzylidene)-1-[(pentamethylphenyl)sulfonyl]-4-piperidinecarbohydrazide](/img/structure/B6135748.png)